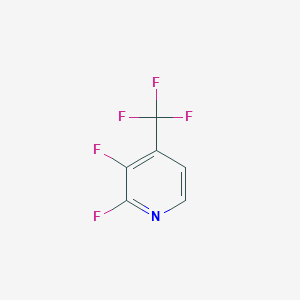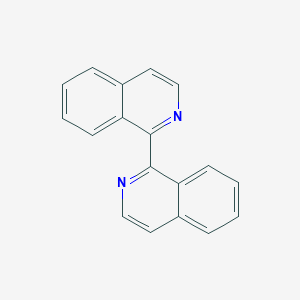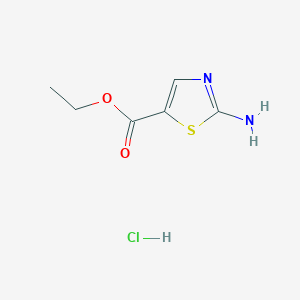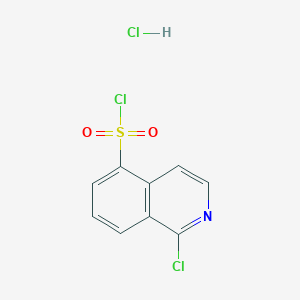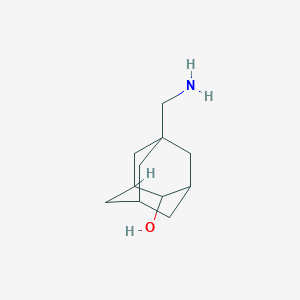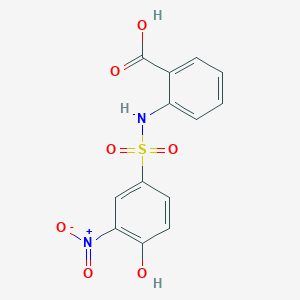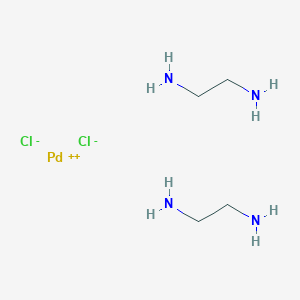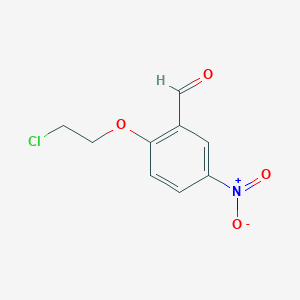
2-(2-Chloroethoxy)-5-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of a benzaldehyde derivative, followed by the introduction of the nitro group and the chloroethoxy group. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring of the benzaldehyde, the nitro group attached to the 5-position of the ring, and the chloroethoxy group attached to the 2-position of the ring .Chemical Reactions Analysis
The chemical reactions that this compound can participate in would be largely determined by its functional groups. The aldehyde group can undergo oxidation and reduction reactions, the nitro group can participate in electrophilic aromatic substitution reactions, and the chloroethoxy group can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the polar aldehyde group would likely make this compound soluble in polar solvents .Scientific Research Applications
Synthesis of Derivatives
A study by Xu et al. (2014) describes a stereoselective synthesis approach for 2-aminobenzylidene derivatives using 2-(2-Chloroethoxy)-5-nitrobenzaldehyde. This method, involving a Knoevenagel-nucleophilic aromatic substitution cascade, yields products with high stereoselectivity and in significant yields (Xu et al., 2014).
Actinometry in Photochemistry
Galbavy et al. (2010) used 2-Nitrobenzaldehyde as a chemical actinometer for studying photochemical properties in both solution and ice. This research highlights its utility in evaluating light absorbance and photochemical characteristics (Galbavy et al., 2010).
Synthesis and Molecular Structure Studies
Sainz-Díaz (2002) focused on new synthesis approaches for 2-nitrobenzaldehyde, which involved the formation and selective separation of isomers. This study also delved into molecular structures, confirming them via NMR spectroscopy and highlighting the non-coplanar conformer of the 2-nitro derivatives (Sainz-Díaz, 2002).
Nitration Kinetics and Modeling
Russo et al. (2017) presented a kinetic modeling of benzaldehyde nitration under homogeneous conditions, exploring the reactivity and selectivity in forming 2-nitrobenzaldehyde and its isomers. This work contributes to understanding the synthesis process of these compounds (Russo et al., 2017).
Photoprotection and Antioxidant Properties
Hajimohammadi et al. (2018) discovered that 2-Nitrobenzaldehyde effectively blocks singlet oxygen generation in various test samples under UV and visible light. This finding is significant for its potential use in photoprotection and as an antioxidant in different applications (Hajimohammadi et al., 2018).
Crystal Structure Analysis
The study of 2-Chloro-5-nitrobenzaldehyde thiosemicarbazone by Hao (2010) explored its crystal structure and molecular configuration. This research adds to the understanding of the compound's physical characteristics and potential applications in material sciences (Hao, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-chloroethoxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-3-4-15-9-2-1-8(11(13)14)5-7(9)6-12/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNLLPVALFMECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)-5-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



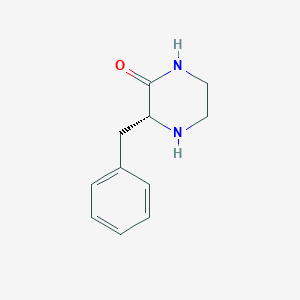
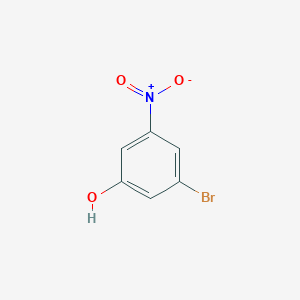
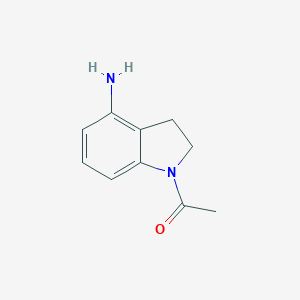
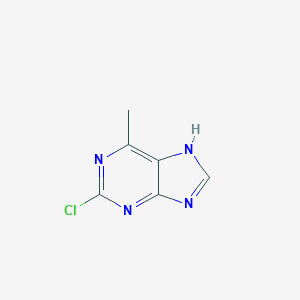

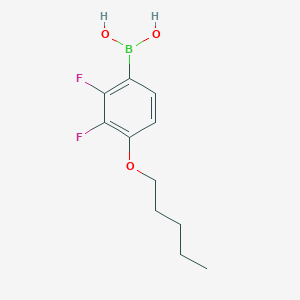
![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)
